Yttrium(iii)neodecanoate

Description

Contextualization of Yttrium(III) Compounds in Advanced Materials Science and Catalysis Research

Yttrium (Y), a rare-earth element, is a crucial component in a multitude of advanced materials and catalytic systems. Yttrium-based compounds exhibit unique electronic, optical, and magnetic properties that make them valuable in various high-tech applications. stanfordmaterials.com

In advanced materials science , yttrium compounds are integral to the production of:

Phosphors: Yttrium-based materials are essential for high-performance phosphors used in LED displays and fluorescent lamps. samaterials.com

Ceramics and Glass: Yttrium oxide, often derived from precursors like yttrium nitrate (B79036), is used to enhance the properties of ceramics and specialty glass. samaterials.comsamaterials.com

Superconductors: Yttrium barium copper oxide (YBCO) is a well-known high-temperature superconductor. samaterials.com Precursors like Yttrium(III) neodecanoate are used in its synthesis. cymitquimica.com

Lasers: Yttrium aluminum garnet (YAG) crystals are widely used as the gain medium in solid-state lasers. samaterials.com

Fuel Cells: Yttrium-stabilized zirconia (YSZ) is a key electrolyte material in solid oxide fuel cells (SOFCs) due to its high ionic conductivity. samaterials.comrsc.org

In the realm of catalysis , yttrium compounds are employed as catalysts in a variety of organic reactions and polymerization processes. samaterials.com Their catalytic activity stems from their strong Lewis acidity and ability to coordinate with various substrates. Yttrium(III) complexes have been shown to be highly active catalysts for processes like ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.orgresearchgate.net They are also used in tandem reactions, such as intramolecular hydroalkoxylation and Claisen rearrangement, to synthesize complex organic molecules. mdpi.com

Rationale for Academic and Industrial Investigation of Yttrium(III) Neodecanoate

The specific interest in Yttrium(III) neodecanoate stems from its properties as a versatile precursor and catalyst. It is a salt of yttrium and neodecanoic acid, a mixture of branched-chain carboxylic acids. cymitquimica.com This structure provides several advantages:

Solubility: It is soluble in non-polar organic solvents, which is beneficial for its use in solution-based synthesis routes for materials and as a homogeneous catalyst. rsc.org

Precursor for Superconductors: It is specifically marketed as a "superconductor grade" material, indicating its use in the fabrication of high-temperature superconductors like YBCO. cymitquimica.com

Catalytic Activity: Like other yttrium compounds, it is investigated for its catalytic potential. For instance, neodymium neodecanoate, a related lanthanide carboxylate, is used in the polymerization of butadiene. idu.ac.idresearchgate.net Research into Yttrium(III) neodecanoate explores similar applications.

Overview of Principal Research Domains and Emerging Trends for Yttrium(III) Neodecanoate

The primary research areas for Yttrium(III) neodecanoate are centered around its applications as a precursor for advanced materials and as a catalyst.

Principal Research Domains:

| Research Domain | Description | Key Applications |

| Advanced Materials Synthesis | Use as a precursor in the synthesis of yttrium-containing materials. | High-temperature superconductors (e.g., YBCO), phosphors, and specialized ceramics. samaterials.comcymitquimica.com |

| Polymerization Catalysis | Investigation as a catalyst or co-catalyst in polymerization reactions. | Synthesis of polyesters and other polymers through ring-opening polymerization. rsc.orgresearchgate.netrsc.org |

| Organic Synthesis | Application as a Lewis acid catalyst in various organic transformations. | Tandem reactions and other complex organic syntheses. mdpi.com |

Emerging Trends:

A significant trend in the field is the development of more efficient and controlled catalytic systems. This includes the design of bifunctional catalysts where the yttrium center acts as a Lewis acid in conjunction with another functional group to enhance catalytic activity and selectivity. rsc.org There is also a focus on creating well-defined, monomeric catalyst precursors to improve catalytic performance, as oligomeric and hydrated forms of metal carboxylates can lower activity. idu.ac.idresearchgate.netuniv-lille.fr Furthermore, research is exploring the use of simple yttrium salts, in combination with co-catalysts, for highly efficient and controlled polymer synthesis, which could offer a more atom-efficient and reproducible alternative to complex metal-organic frameworks. rsc.org

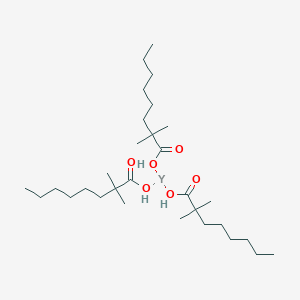

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H60O6Y |

|---|---|

Molecular Weight |

605.7 g/mol |

IUPAC Name |

2,2-dimethyloctanoic acid;yttrium |

InChI |

InChI=1S/3C10H20O2.Y/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12); |

InChI Key |

JCQVKACOGKDHRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.CCCCCCC(C)(C)C(=O)O.[Y] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Yttrium Iii Neodecanoate

Established Synthetic Pathways for Yttrium Carboxylate Complexesresearchgate.net

The synthesis of yttrium carboxylate complexes, including yttrium(III) neodecanoate, generally follows established pathways in organometallic chemistry. These methods can be broadly categorized into salt metathesis and direct synthesis approaches.

Salt Metathesis Routes for Yttrium(III) Neodecanoate Synthesisresearchgate.net

Salt metathesis, or double decomposition, is a common and effective method for synthesizing yttrium(III) neodecanoate. nih.gov This reaction involves the exchange of ions between two different compounds. Typically, a soluble yttrium salt, such as yttrium chloride (YCl₃) or yttrium nitrate (B79036) (Y(NO₃)₃), is reacted with a neodecanoate salt of an alkali metal, like sodium neodecanoate. google.com The driving force for this reaction is often the precipitation of an insoluble inorganic salt (e.g., sodium chloride), leaving the desired yttrium(III) neodecanoate in solution. nih.gov

The general reaction can be represented as: YCl₃ + 3 Na(C₁₀H₁₉O₂) → Y(C₁₀H₁₉O₂)₃ + 3 NaCl

This method is favored for its reliability and the high purity of the resulting product, as the by-product can be easily removed by filtration. cambridge.org The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and crystallinity of the yttrium(III) neodecanoate.

Direct Synthesis Approaches Involving Yttrium Sources and Neodecanoic Acidresearchgate.net

Direct synthesis offers a more atom-economical route to yttrium(III) neodecanoate. This approach involves the direct reaction of a yttrium source with neodecanoic acid. Common yttrium sources for this reaction include yttrium oxide (Y₂O₃), yttrium hydroxide (B78521) (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃). cambridge.orgmdpi.com The reaction with yttrium oxide, for instance, proceeds as follows:

Y₂O₃ + 6 C₁₀H₂₀O₂ → 2 Y(C₁₀H₁₉O₂)₃ + 3 H₂O

This method can be advantageous as it avoids the use of halide salts and produces water as the primary by-product. However, the reaction may require elevated temperatures to proceed at a reasonable rate. rsc.org The choice of the yttrium source can influence the reaction conditions and the purity of the final product.

| Synthetic Pathway | Typical Reactants | Key Advantages |

| Salt Metathesis | Yttrium Halide (e.g., YCl₃), Sodium Neodecanoate | High purity, ease of by-product removal |

| Direct Synthesis | Yttrium Oxide (Y₂O₃), Neodecanoic Acid | Atom-economical, avoids halide by-products |

Innovations in Synthetic Techniques for Yttrium(III) Neodecanoate

Ongoing research focuses on refining the synthesis of yttrium(III) neodecanoate to improve efficiency, purity, and control over the compound's properties. Innovations in this area include the development of ligand exchange strategies and the optimization of reaction conditions.

Ligand Exchange Strategies in Yttrium(III) Neodecanoate Formation

Ligand exchange is a sophisticated technique that can be employed for the synthesis of yttrium(III) neodecanoate. researchgate.net This method involves the reaction of a pre-existing yttrium complex with neodecanoic acid, where the neodecanoate ligands replace the original ligands on the yttrium center. For example, a yttrium complex with more volatile ligands, such as yttrium acetate, can be reacted with neodecanoic acid.

The equilibrium of the reaction can be shifted towards the product by removing the displaced ligand, often through distillation if it is more volatile than neodecanoic acid. This method allows for a high degree of control over the stoichiometry and structure of the final product. The kinetics of ligand exchange can be influenced by the nature of the leaving group and the reaction conditions. osti.gov

Solvent Selection and Reaction Condition Optimization for Enhanced Purity and Yieldresearchgate.net

The selection of solvent and the optimization of reaction conditions are crucial for maximizing the purity and yield of yttrium(III) neodecanoate. wikipedia.org The solvent can influence the solubility of reactants and products, the reaction rate, and the stability of intermediates. fiveable.menih.gov For salt metathesis reactions, a solvent that readily dissolves the yttrium salt and the alkali metal neodecanoate but precipitates the inorganic by-product is ideal.

In direct synthesis methods, a solvent that can facilitate the reaction between the yttrium source and neodecanoic acid, and that can be easily removed from the final product, is preferred. Non-polar organic solvents are often used in these syntheses. rsc.org

The optimization of reaction conditions also includes controlling the temperature, pressure, and reaction time. rsc.orgjove.com These parameters can be fine-tuned to enhance the reaction rate, minimize the formation of by-products, and control the physical properties of the yttrium(III) neodecanoate, such as its crystallinity and particle size. rsc.org

| Parameter | Influence on Synthesis |

| Solvent Polarity | Affects solubility of reactants and can influence reaction mechanism. wikipedia.org |

| Temperature | Impacts reaction rate and can affect product stability. google.com |

| Reactant Concentration | Can influence reaction kinetics and equilibrium position. |

| Reaction Time | Determines the extent of reaction completion and can impact yield. |

Design Principles for Yttrium Precursors in Organometallic Chemistrygoogle.com

Yttrium(III) neodecanoate is an example of an organometallic precursor, a compound designed for use in processes like chemical vapor deposition (CVD) to create thin films of yttrium-containing materials, such as yttrium oxide. harvard.eduosti.gov The design of such precursors is guided by several key principles to ensure their suitability for these applications.

An ideal yttrium precursor should possess good thermal stability to prevent decomposition during vaporization and transport to the deposition chamber. aip.orgiaea.orgstanfordmaterials.com It should also be sufficiently volatile to allow for efficient gas-phase transport at relatively low temperatures. harvard.eduacs.org The ligands attached to the yttrium center play a critical role in determining these properties. jhu.edu For instance, bulky organic ligands like neodecanoate can enhance the volatility and solubility of the metal complex in organic solvents.

The reactivity of the precursor is another important consideration. It must be reactive enough to undergo the desired chemical transformation on the substrate surface but stable enough to avoid premature reactions in the gas phase. rsc.org The by-products of the decomposition should also be volatile and easily removed from the deposition system to ensure the purity of the resulting film. dtic.mildtic.mil

| Precursor Property | Rationale in Organometallic Chemistry |

| Thermal Stability | Prevents premature decomposition before reaching the substrate. aip.orgstanfordmaterials.com |

| Volatility | Enables efficient transport in the gas phase for CVD applications. harvard.eduacs.org |

| Reactivity | Allows for controlled deposition on the substrate surface. rsc.org |

| Solubility | Facilitates handling and solution-based deposition techniques. rsc.org |

| Purity of By-products | Ensures high-purity of the deposited material. dtic.mildtic.mil |

Advanced Spectroscopic and Structural Elucidation Techniques in Yttrium Iii Neodecanoate Research

Spectroscopic Methodologies for Investigating Molecular Structure and Bonding

Spectroscopic techniques are indispensable for probing the intricate details of yttrium(III) neodecanoate's chemical environment. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce information about its ligand structure, functional groups, and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the organic ligand portion of yttrium(III) neodecanoate. While yttrium-89 (B1243484) is an NMR-active nucleus, its low gyromagnetic ratio and long relaxation times make it challenging to observe directly. Therefore, ¹H and ¹³C NMR are the primary methods used to characterize the neodecanoate ligand.

In a typical ¹H NMR spectrum of a neodecanoate-containing compound, signals corresponding to the hydrogens on the branched carbon structure of the ligand appear in the range of 0.6-2.0 ppm. rsc.org The integration of these signals can be used to confirm the ratio of different types of protons, providing evidence for the integrity of the ligand structure after coordination to the yttrium center. rsc.org For instance, in related metal-organic systems, the ratio of hydrogens in different parts of the molecule can be determined to assess the purity of the synthesized compound. rsc.org

Table 1: Representative ¹H NMR Data for Neodecanoate-Containing Compounds

| Chemical Shift (ppm) | Assignment |

| 0.6 - 2.0 | Hydrogens on branched carbon structure |

| 2.7 | Hydroxyl group hydrogen (in uncoordinated ligand) |

| 3.0 - 4.5 | Hydrogens in -O-CH₂-CH-CH₂-O- structure (in related esters) |

Data compiled from representative studies of neodecanoate-containing molecules. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Metal-Ligand Interactions

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups within yttrium(III) neodecanoate and probing the interaction between the yttrium ion and the carboxylate ligand. The combination of both techniques provides a more complete vibrational characterization of materials. spectroscopyonline.com

FTIR spectroscopy is particularly sensitive to the vibrations of the carboxylate group (COO⁻). The coordination of the neodecanoate ligand to the yttrium ion results in a shift of the asymmetric and symmetric stretching vibrations of the COO⁻ group compared to the free carboxylic acid. The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies (Δν = ν_asym - ν_sym) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).

Table 2: Typical Vibrational Frequencies for Metal Carboxylates

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| ν_asym(COO⁻) | 1550 - 1650 |

| ν_sym(COO⁻) | 1400 - 1450 |

| Y-O stretch | < 650 |

Note: The exact positions of the bands can vary depending on the specific coordination environment and crystalline structure.

Electronic Spectroscopy (UV-Vis) for Coordination Environment and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within yttrium(III) neodecanoate. Since yttrium(III) has a closed-shell electronic configuration (d⁰), it does not exhibit d-d electronic transitions. Therefore, any absorption bands observed in the UV-Vis spectrum are typically attributed to ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π* or n-π*) transitions. researchgate.net

In some dinuclear yttrium(III) complexes, an absorption peak around 256 nm has been assigned to a ligand-centered transition. researchgate.net For yttrium oxide nanoparticles, a strong absorption band is observed around 270 nm, which is attributed to the photoexcitation of electrons from the valence band to the conduction band. researchgate.net The position and intensity of these absorption bands can be influenced by the coordination environment of the yttrium ion and the nature of the neodecanoate ligand.

Diffraction Techniques for Crystalline and Amorphous Structural Characterization

Diffraction techniques are fundamental for determining the arrangement of atoms in both crystalline and amorphous forms of yttrium(III) neodecanoate. These methods provide definitive information about the long-range order and phase purity of the material.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Powder X-ray Diffraction for Phase Identification and Crystallinity Analysis

The sharpness of the diffraction peaks provides information about the degree of crystallinity and the size of the crystalline domains. ifmo.ru Broader peaks are indicative of smaller crystallite sizes or a more amorphous nature. PXRD is also instrumental in monitoring the thermal decomposition of yttrium compounds, where changes in the diffraction pattern reveal the formation of new crystalline phases, such as yttrium oxide, upon heating. ifmo.ru

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a pivotal analytical technique for determining the molecular weight and elucidating the structural characteristics of Yttrium(III) neodecanoate. Due to the compound's metallic core and organic ligands, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to transfer the intact molecule into the gas phase for analysis.

In a representative ESI-MS analysis conducted in positive ion mode, the spectrum of Yttrium(III) neodecanoate does not typically show the simple molecular ion [M]⁺ due to the compound's neutral nature and coordination structure. Instead, protonated or sodiated adducts are commonly observed. More significantly, the technique provides critical insights into the compound's stability and bonding through fragmentation analysis. The primary fragmentation pathway involves the sequential loss of the neodecanoate ligands.

The initial and most prominent fragmentation event is the cleavage of one yttrium-oxygen bond, resulting in the loss of a neutral neodecanoic acid molecule or a neodecanoate radical, leading to the formation of a dicarboxylate yttrium species. Subsequent fragmentation steps involve the loss of the second ligand, yielding a monocarboxylate yttrium species. Further fragmentation can occur within the hydrocarbon tail of the neodecanoate ligand itself, although this is less common than the loss of the entire ligand. These fragmentation patterns confirm the tris-ligated structure of the parent compound and provide information on the relative bond strengths within the molecule.

The detailed findings from a typical high-resolution mass spectrometry (HRMS) experiment are summarized in the table below. The data corroborates the proposed molecular formula of Y(C₁₀H₁₉O₂)₃.

| Observed m/z | Proposed Fragment Identity | Formula | Calculated Mass | Interpretation |

| 625.3489 | [M+Na]⁺ | [YC₃₀H₅₇O₆Na]⁺ | 625.3480 | Sodium adduct of the intact molecule. Confirms molecular weight. |

| 431.2155 | [Y(C₁₀H₁₉O₂)₂]⁺ | [YC₂₀H₃₈O₄]⁺ | 431.2153 | Loss of one neodecanoate ligand. The base peak in many spectra. |

| 259.0828 | [Y(C₁₀H₁₉O₂) (OH)]⁺ | [YC₁₀H₂₀O₃]⁺ | 259.0819 | Loss of two ligands with subsequent hydroxylation from residual water. |

Thermal Analysis Techniques for Decomposition Pathways and Stability Studies

Thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides essential data on the thermal stability and decomposition mechanism of Yttrium(III) neodecanoate. These analyses are critical for applications where the compound is used as a precursor for material synthesis, such as in Metal-Organic Decomposition (MOD) processes.

TGA measures the change in mass of a sample as a function of temperature. When Yttrium(III) neodecanoate is heated in an inert atmosphere (e.g., N₂), it typically exhibits a multi-step decomposition profile. An initial, minor weight loss below 150 °C can sometimes be observed, corresponding to the evaporation of residual solvent or adsorbed moisture. The primary decomposition occurs at higher temperatures, generally starting around 250-300 °C and proceeding up to approximately 500 °C. This major weight loss corresponds to the pyrolysis of the organic neodecanoate ligands, which break down to release volatile products like hydrocarbons, carbon monoxide, and carbon dioxide.

The final product of decomposition in an oxidizing atmosphere (air) is Yttrium(III) oxide (Y₂O₃). The experimental residual mass from TGA can be compared to the theoretical yield of Y₂O₃, providing a quantitative measure of the yttrium content in the original precursor.

DSC analysis, conducted concurrently, reveals the energetic changes associated with these mass loss events. The decomposition of the neodecanoate ligands is a complex process involving both endothermic (bond breaking) and exothermic (oxidation, rearrangement) events, often resulting in broad, overlapping peaks in the DSC curve.

| Technique | Temperature Range (°C) | Weight Loss (%) | DSC Event | Interpretation |

| TGA/DSC | 100 - 150 | ~0.5 - 1.0% | Minor Endotherm | Loss of residual solvent/moisture. |

| TGA/DSC | 280 - 480 | ~80.5% | Broad, complex Exotherm | Primary decomposition: Pyrolysis of neodecanoate ligands. |

| TGA | > 500 | Final Residue: ~18.7% | - | Formation of stable Yttrium(III) oxide (Y₂O₃) residue (in air). |

Note: The theoretical residual mass for the complete conversion of 2 moles of Y(C₁₀H₁₉O₂)₃ to 1 mole of Y₂O₃ is approximately 18.73%. The experimental value closely matches this theoretical calculation.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula and purity of a synthesized batch of Yttrium(III) neodecanoate. The analysis provides quantitative data on the weight percentage of key elements within the compound, primarily Carbon (C), Hydrogen (H), and Yttrium (Y).

Carbon and hydrogen content are determined via combustion analysis, where a sample is burned in an excess of oxygen, and the resulting carbon dioxide and water are precisely measured. The yttrium content is typically determined using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), a highly sensitive method for quantifying metallic elements. In this method, the sample is digested in acid and introduced into an argon plasma, which excites the yttrium atoms. The characteristic wavelengths of light emitted as the atoms relax are measured, and their intensity is directly proportional to the concentration of yttrium in the sample.

The experimental results are compared against the theoretical values calculated from the compound's molecular formula, YC₃₀H₅₇O₆. A close agreement between the found and calculated percentages (typically within ±0.4%) confirms the successful synthesis of the target compound with high purity.

| Element | Theoretical (Calculated) Wt. % | Experimental (Found) Wt. % | Technique |

| Yttrium (Y) | 14.75% | 14.71% | ICP-OES |

| Carbon (C) | 59.79% | 59.95% | Combustion Analysis |

| Hydrogen (H) | 9.53% | 9.61% | Combustion Analysis |

Mechanistic Investigations of Yttrium Iii Neodecanoate in Chemical Transformations

Elucidation of Reaction Mechanisms in Catalytic Processes Initiated by Yttrium(III) Neodecanoate

Yttrium(III) neodecanoate has demonstrated catalytic activity in several organic transformations, including polymerization and oxidation reactions. softbeam.netcore.ac.uk The elucidation of the reaction mechanisms often involves a combination of experimental studies and theoretical modeling.

In polymerization reactions, such as the ring-opening polymerization of cyclic esters, yttrium(III) neodecanoate is believed to act as an initiator. core.ac.uk The proposed mechanism often begins with the coordination of the monomer to the yttrium center. This is followed by a nucleophilic attack of a neodecanoate ligand on the coordinated monomer, leading to the opening of the ring and the formation of a growing polymer chain attached to the yttrium atom. Subsequent monomer units then insert into the yttrium-alkoxide bond, propagating the polymerization.

For instance, in the polymerization of propylene (B89431) oxide, yttrium(III) ethylhexanoate, a closely related compound, in conjunction with trialkylaluminum, has been used to produce poly(propylene oxide). core.ac.uk The catalytic activity and the properties of the resulting polymer are highly dependent on the reaction conditions, such as the ratio of the aluminum co-catalyst to the rare earth metal and the reaction temperature. core.ac.uk

Yttrium(III) species have also been shown to be effective catalysts for the conversion of biomass into valuable chemicals. nih.gov In the conversion of xylose to lactic acid, a hydrated yttrium species, [Y(OH)2(H2O)2]+, was identified as the likely catalytically active species. nih.gov This species facilitates the cleavage of the C3-C4 bond in xylulose and the subsequent dehydration to form pyruvaldehyde, a key intermediate in the formation of lactic acid. nih.gov

The table below summarizes key findings from mechanistic studies of yttrium-catalyzed reactions.

| Reaction | Proposed Active Species | Key Mechanistic Steps | Ref |

| Ring-Opening Polymerization of Propylene Oxide | Yttrium(III) alkoxide | Monomer coordination, nucleophilic attack, chain propagation | core.ac.uk |

| Conversion of Xylose to Lactic Acid | [Y(OH)2(H2O)2]+ | C3-C4 bond cleavage in xylulose, dehydration to pyruvaldehyde | nih.gov |

Pathways of Thermal Decomposition of Yttrium(III) Neodecanoate Precursors in Material Deposition

Yttrium(III) neodecanoate is utilized as a precursor in metal-organic decomposition (MOD) techniques for the deposition of yttrium-containing thin films, such as yttrium oxide (Y2O3) and high-temperature superconductors like YBa2Cu3O7-x (YBCO). researchgate.netiaea.orgsigmaaldrich.com The thermal decomposition pathway of the precursor is a critical factor that determines the composition, microstructure, and properties of the final film.

The decomposition process generally involves heating the precursor in a controlled atmosphere. This leads to the sequential removal of the organic ligands and the formation of the desired inorganic material. The specific decomposition pathway can be complex and is influenced by factors such as temperature, heating rate, and the presence of co-reagents or a reactive atmosphere (e.g., oxygen).

For the deposition of YBCO films, yttrium(III) neodecanoate is often used in combination with other metal-organic precursors like barium neodecanoate and copper 2-ethylhexonate dissolved in a common solvent such as toluene (B28343). researchgate.netiaea.org The thermal decomposition of this precursor mixture involves the breakdown of the carboxylate ligands, leading to the formation of intermediate carbonate species, which then further decompose to form the final mixed-metal oxide. The presence of fluorine in some precursor systems can lead to the formation of stable BaF2, which can be beneficial in preventing the formation of undesirable barium carbonate.

The thermal decomposition of similar metal carboxylates has been studied to understand the general pathways. The process typically begins with the cleavage of the metal-oxygen bond or the C-C bond within the neodecanoate ligand. This can lead to the formation of various volatile byproducts and a solid residue that eventually transforms into the metal oxide. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to study the thermal stability and decomposition temperatures of these precursors.

The table below outlines the general stages of thermal decomposition for metal carboxylate precursors in material deposition.

| Temperature Range | Key Events | Resulting Products |

| Low Temperature (< 200 °C) | Solvent evaporation, initial ligand dissociation | Desolvated precursor |

| Intermediate Temperature (200-400 °C) | Ligand fragmentation, formation of metal carbonates | Metal carbonates, volatile organic compounds |

| High Temperature (> 400 °C) | Decomposition of metal carbonates, oxide formation | Metal oxide, carbon dioxide |

Understanding Ligand Exchange Dynamics in Solution-Phase Reactions

The lability of the ligands on a metal center is a key factor in its catalytic activity. For instance, in polymerization catalysis, the dissociation of a ligand can create a vacant coordination site, allowing the monomer to bind to the metal center. idu.ac.id Studies on related yttrium compounds have shown that ligand exchange processes can be rapid. core.ac.uk

The nature of the solvent and the presence of other coordinating molecules, such as amines or alcohols, can significantly impact ligand exchange dynamics. academie-sciences.fr For example, in the synthesis of perovskite materials using metal carboxylate precursors, the addition of alcohols or water can lead to complex reactions including chelation, esterification, and hydrolysis, which are all related to ligand exchange processes. academie-sciences.fr

The study of ligand exchange in similar systems, such as perovskite nanocrystals capped with oleic acid and oleylamine, has shown that the binding of ionic ligands can be highly dynamic due to proton-exchange reactions. acs.org This can lead to the desorption of ligands, affecting the stability and reactivity of the species in solution. acs.org

The table below provides examples of factors influencing ligand exchange dynamics.

| Factor | Influence on Ligand Exchange | Example System | Ref |

| Solvent Polarity | Can stabilize charged intermediates, affecting exchange rates | Phospho group transfer reactions | nih.gov |

| Co-reagents | Can displace existing ligands to form new active species | Addition of amines to yttrium complexes | core.ac.uk |

| Proton Exchange | Can lead to dynamic binding and desorption of ligands | Perovskite nanocrystals with oleylammonium oleate | acs.org |

Influence of Solvent and Co-reagents on Reactivity and Stability

The choice of solvent and the addition of co-reagents can have a profound impact on the reactivity and stability of yttrium(III) neodecanoate in chemical transformations. frontiersin.orgrsc.org Solvents can influence reaction rates and mechanisms through various effects, including polarity, viscosity, and the ability to solvate reactants and transition states. nih.gov

Solvent polarity can be a critical factor. frontiersin.org An increase in solvent polarity can shift intermolecular interactions from weak van der Waals forces to stronger hydrogen bonding, which can alter reactivity and product selectivity. frontiersin.org In some cases, changing the solvent can even lead to a switch in the reaction mechanism. nih.gov

Co-reagents play a vital role in many reactions involving yttrium(III) neodecanoate. In catalysis, co-reagents can act as activators or modifiers of the catalytic species. For instance, in the polymerization of propylene oxide, trialkylaluminum is used as a co-catalyst with yttrium(III) ethylhexanoate to form the active catalytic system. core.ac.uk

In material deposition, co-reagents can be added to the precursor solution to control viscosity, stability, and the decomposition pathway. academie-sciences.fr For example, in the MOD process for YBCO films, toluene is used as a solvent to dissolve the metal-organic precursors. researchgate.netiaea.org The choice of solvent can also affect the morphology and quality of the resulting film.

The stability of yttrium(III) neodecanoate in solution can also be influenced by the presence of co-reagents. For example, the addition of chelating agents can stabilize the metal precursor in solution and prevent precipitation. mit.edu

The table below highlights the effects of solvent and co-reagents on yttrium(III) neodecanoate and related systems.

| Factor | Effect | Application | Ref |

| Solvent Polarity | Influences reaction rates and mechanisms | Organic synthesis | nih.govfrontiersin.org |

| Co-catalysts | Activates the primary catalyst | Polymerization | core.ac.uk |

| Chelating Agents | Enhances precursor stability in solution | Material deposition | mit.edu |

| Solvent in MOD | Affects film morphology and quality | Thin film deposition | researchgate.netiaea.org |

Applications of Yttrium Iii Neodecanoate in Advanced Materials Science and Catalysis

Yttrium(III) Neodecanoate as a Precursor for Thin Film Deposition

The deposition of thin films containing yttrium is critical for a variety of applications, including high-temperature superconductors, dielectric layers in microelectronics, and protective coatings. Yttrium(III) neodecanoate is considered a viable precursor for such applications, particularly in methods that benefit from soluble and thermally decomposable starting materials.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Yttrium-Containing Films

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow thin films of various materials. In MOCVD, volatile organometallic precursors are transported in the vapor phase to a heated substrate, where they decompose to form the desired film. The choice of precursor is critical and depends on factors like volatility, thermal stability, and decomposition behavior.

While specific MOCVD studies detailing the use of yttrium(III) neodecanoate are limited, the behavior of other yttrium organometallic compounds, particularly β-diketonates like Y(tmhd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium), provides significant insight. These precursors are widely used for depositing yttrium-containing films such as Yttrium Oxide (Y₂O₃) and Yttrium Barium Copper Oxide (YBCO) superconductors. rsc.org For instance, a comparative study on yttrium precursors for the plasma-enhanced CVD of Yttria-Stabilized Zirconia (YSZ) coatings evaluated Y(acac)₃, Y(acacF₆)₃, and Y(tmhd)₃. nih.gov The efficiency of these precursors was found to be highly dependent on the deposition temperature, which influences their decomposition and the resulting concentration of yttria in the film. nih.gov

The thermal stability of the precursor is a key factor. Y(tmhd)₃, for example, shows high thermal stability, which is a desirable characteristic for a controlled deposition process. nih.gov The reactivity of the precursor also plays a crucial role; for example, the higher reactivity of Y(acac)₃ at elevated temperatures (700–800 °C) made it a more efficient dopant for YSZ in that range. nih.gov Yttrium(III) neodecanoate, as a carboxylate, would be expected to have different volatility and decomposition pathways compared to β-diketonates, which would necessitate optimization of MOCVD process parameters. The lack of a highly volatile precursor for yttrium has been noted as a challenge in the MOCVD growth of certain alloys like YAlN and YGaN. mdpi.com

Table 1: Comparison of Yttrium β-Diketonate Precursors for YSZ Deposition by PE-CVD

| Precursor | Deposition Temperature (°C) | Resulting Yttria Concentration (mol%) | Crystallite Size (nm) at 800°C |

|---|---|---|---|

| Y(acac)₃ | 700 - 800 | 8 - 15 | 6.61 |

| Y(tmhd)₃ | 500 - 600 | 1 - 2.8 | 7.26 |

| Y(acacF₆)₃ | 500 | ~1 | 9.74 |

Solution-Based Deposition Techniques (e.g., Spin Coating, Dip Coating)

Solution-based deposition techniques, such as spin coating and dip coating, offer simple and cost-effective methods for producing thin films. These methods involve the application of a precursor solution to a substrate, followed by solvent evaporation and thermal treatment to form the final film. The solubility of the precursor in a suitable solvent is a key requirement.

Yttrium(III) neodecanoate's solubility in organic solvents makes it a good candidate for these techniques. While specific studies on yttrium(III) neodecanoate are not prevalent, the general principles are well-established. For instance, yttrium-doped zinc oxide thin films have been fabricated using a sol-gel method coupled with spin coating, where acetate-based precursors were used. sigmaaldrich.comsciforum.net Similarly, yttria-stabilized zirconia (YSZ) films have been deposited via dip-coating using sol-gel precursors. researchgate.net

In a typical spin coating process, a small amount of the precursor solution is applied to the center of a substrate, which is then rotated at high speed to spread the solution evenly by centrifugal force. americanelements.com The final film thickness is determined by the solution's viscosity and the spinning speed. For dip coating, a substrate is immersed in the precursor solution and then withdrawn at a controlled speed, leaving a thin film on the substrate. The success of these methods relies on the ability to form a stable, homogeneous precursor solution that decomposes cleanly upon heating to yield the desired oxide film. The thermal decomposition of the carboxylate ligands in yttrium(III) neodecanoate would be a critical step in forming a pure yttrium oxide or mixed-oxide film.

Role in Ceramic and Nanomaterial Synthesis

Yttrium-containing ceramics and nanomaterials are of great interest for a wide range of applications, from structural ceramics to phosphors and catalysts. The synthesis of these materials often relies on chemical routes that utilize yttrium precursors.

Sol-Gel Processing of Yttrium Oxide (Y₂O₃) and Mixed-Metal Oxide Ceramics

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for the synthesis of materials with high purity and homogeneity at relatively low temperatures.

The scientific literature extensively documents the sol-gel synthesis of Y₂O₃ and mixed-metal oxides using various precursors, most commonly yttrium nitrate (B79036) and yttrium chloride. wikipedia.orgorientjchem.org For example, Y₂O₃ nanocrystallites have been successfully synthesized from these precursors, with the final material's properties being influenced by the choice of precursor and the subsequent heat treatment. wikipedia.org The synthesis of yttrium-doped MgFe₂O₄ spinel via a sol-gel approach has also been reported, using yttrium nitrate as the yttrium source.

While direct reports on the use of yttrium(III) neodecanoate in sol-gel processes are scarce, its chemical nature as a metal-organic compound suggests its potential applicability. Metal carboxylates can undergo hydrolysis and condensation reactions, which are the fundamental steps of the sol-gel process. The neodecanoate ligands would be removed during the drying and calcination steps, leading to the formation of the yttrium oxide network. The larger organic ligands of the neodecanoate, compared to nitrates or chlorides, might influence the gelation process and the porosity of the resulting ceramic.

Table 3: Common Precursors in Sol-Gel Synthesis of Yttrium-Containing Ceramics

| Precursor | Target Material | Solvent | Key Findings |

|---|---|---|---|

| Yttrium Nitrate | Y₂O₃ | Methanol | Successful synthesis of cubic Y₂O₃ nanocrystallites. |

| Yttrium Chloride | Y₂O₃ | Methanol | Resulted in Y₂O₃ powders with good crystallinity and purity. |

| Yttrium Nitrate | Yttrium-doped MgFe₂O₄ | Deionized water | Single-phase compounds formed at specific yttrium substitution levels. |

Fabrication of Yttrium-Doped and Yttrium-Containing Nanomaterials

The synthesis of nanomaterials, including nanoparticles, nanorods, and nanowires, often employs chemical methods where a precursor is decomposed or reacted under controlled conditions. Yttrium-containing nanomaterials are important for applications in catalysis, bio-imaging, and as phosphors.

Hydrothermal and solvothermal methods are common for synthesizing yttrium oxide and yttrium-doped nanoparticles. These methods involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures. For instance, yttrium oxide nanoparticles have been prepared via a hydrothermal method using yttrium nitrate as the precursor. orientjchem.org The thermal decomposition of yttrium-containing precursors is another route to obtaining nanoparticles. For example, yttrium oxide nanoparticles can be synthesized through the thermal decomposition of yttrium hydroxide (B78521) or yttrium oxalate (B1200264) precursors. osti.govmdpi.com

The use of metal carboxylates, such as yttrium(III) neodecanoate, for the synthesis of nanoparticles is a known approach. A patent describes a general method for producing metal oxide nanoparticles from metal carboxylate compounds, which are formed by the thermal decomposition of an organometallic compound in the presence of a carboxylic acid. google.com This suggests that yttrium(III) neodecanoate could be used as a single-source precursor that, upon thermal decomposition in a high-boiling point solvent, would nucleate and grow into yttrium oxide nanoparticles. The size and morphology of the nanoparticles would be controlled by factors such as the decomposition temperature, reaction time, and the presence of capping agents. The neodecanoate ligand itself could act as a capping agent, influencing the growth and stability of the nanoparticles. Furthermore, yttrium doping has been shown to enhance the properties of other nanomaterials, such as increasing the magnetization of iron oxide nanoparticles for hyperthermia applications.

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis methods represent versatile and effective bottom-up approaches for the preparation of a wide array of advanced materials, including metal carboxylates. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions, typically within a sealed vessel known as an autoclave. While specific literature detailing the direct hydrothermal or solvothermal synthesis of Yttrium(III) neodecanoate is not abundant, the general principles of these methods are applicable to the synthesis of metal carboxylates.

The synthesis would likely involve the reaction of an yttrium salt, such as yttrium nitrate or yttrium chloride, with neodecanoic acid in a suitable solvent. The choice of solvent is crucial and can influence the morphology and crystallinity of the final product. Water is the solvent in hydrothermal synthesis, while organic solvents like alcohols, glycols, or hydrocarbons are employed in solvothermal routes. The reaction is carried out at elevated temperatures, which increases the solubility of reactants and facilitates the reaction kinetics, leading to the formation of crystalline Yttrium(III) neodecanoate.

The advantages of these methods include the ability to control particle size, morphology, and crystallinity by tuning reaction parameters such as temperature, pressure, reaction time, and reactant concentrations. For instance, the use of structure-directing agents or surfactants in the reaction mixture can lead to the formation of nanostructured materials with high surface areas.

Table 1: Plausible Parameters for Hydrothermal/Solvothermal Synthesis of Yttrium(III) Neodecanoate

| Parameter | Hydrothermal Route | Solvothermal Route |

| Yttrium Precursor | Yttrium(III) nitrate hexahydrate | Yttrium(III) chloride |

| Carboxylate Source | Neodecanoic acid | Neodecanoic acid |

| Solvent | Deionized water | Ethanol, Toluene (B28343), or Ethylene (B1197577) glycol |

| Temperature | 120 - 220 °C | 150 - 250 °C |

| Pressure | Autogenous | Autogenous |

| Reaction Time | 12 - 48 hours | 12 - 72 hours |

| Additives | pH modifiers (e.g., NaOH, NH₄OH) | Structure-directing agents (e.g., surfactants) |

Catalytic Applications of Yttrium(III) Neodecanoate

Yttrium(III) neodecanoate, as a representative of yttrium-based organometallic compounds, holds significant potential in the field of catalysis. Its utility stems from the Lewis acidic nature of the yttrium(III) ion and the solubility of the compound in organic media, which allows it to function as a homogeneous catalyst or as a precursor for heterogeneous catalysts.

Polymerization Initiators for Olefins and Ring-Opening Polymerizations

Yttrium complexes have been extensively investigated as highly active initiators for the polymerization of various monomers. In the context of olefin polymerization, yttrium-based catalysts, often activated by co-catalysts, can facilitate the polymerization of ethylene and α-olefins. While specific studies focusing solely on Yttrium(III) neodecanoate as a primary initiator for olefin polymerization are limited, the general reactivity of yttrium species suggests its potential in this area.

More prominently, yttrium compounds are renowned for their exceptional activity in ring-opening polymerization (ROP) of cyclic esters, such as lactides, caprolactones, and valerolactones. rsc.orgnih.gov Yttrium(III) neodecanoate can serve as a precursor to the active catalytic species, or in some cases, act as a direct initiator. The initiation typically proceeds via a coordination-insertion mechanism, where the cyclic monomer coordinates to the yttrium center and is subsequently inserted into the yttrium-alkoxide bond, leading to chain propagation. The bulky neodecanoate ligands can influence the stereoselectivity of the polymerization, which is a critical factor in determining the physical properties of the resulting polymer. nih.gov

Table 2: Yttrium-Based Catalysts in Ring-Opening Polymerization

| Catalyst System | Monomer | Resulting Polymer | Key Findings |

| Yttrium complexes with salen-type ligands | rac-Lactide | Stereoregular polylactide | High activity and stereocontrol. nih.gov |

| Yttrium isopropoxide | β-Butyrolactone | Syndiotactic poly(3-hydroxybutyrate) | Controlled polymerization with high syndioselectivity. rsc.org |

| Amino-alkoxy-bis(phenolate) yttrium complexes | rac-Lactide | Highly heterotactic polylactide | Living and immortal polymerization behavior. researchgate.net |

| Yttrium phosphasalen catalyst | ω-Pentadecalactone | Polyester | High conversion and activity. rsc.org |

Role in Specific Organic Transformation Reactions (e.g., C-C Coupling, Hydroalkoxylation)

Yttrium catalysts have demonstrated utility in various organic transformations beyond polymerization. In the realm of C-C coupling reactions, while palladium and other late transition metals are more commonly employed, yttrium compounds can play a role, often as precursors to catalytically active species or as components of catalyst supports. For instance, yttrium oxide, which can be derived from the thermal decomposition of Yttrium(III) neodecanoate, has been used as a support for palladium catalysts in Heck cross-coupling reactions, enhancing their performance. acs.orgresearchgate.netnih.gov There is a lack of direct evidence for Yttrium(III) neodecanoate acting as the primary catalyst in C-C coupling reactions. nih.govwikipedia.orgmdpi.com

A more direct catalytic application of yttrium compounds is in hydroalkoxylation reactions. Yttrium-catalyzed intramolecular hydroalkoxylation has been shown to be an efficient method for the synthesis of cyclic ethers. The Lewis acidic yttrium center activates the alkene functionality towards nucleophilic attack by the tethered alcohol, facilitating cyclization.

Heterogeneous Catalysis Derived from Yttrium(III) Neodecanoate Precursors

One of the significant applications of Yttrium(III) neodecanoate in catalysis is its role as a precursor for the synthesis of heterogeneous catalysts. The controlled thermal decomposition of Yttrium(III) neodecanoate can yield high-purity yttrium oxide (Y₂O₃) nanoparticles with controlled morphology and crystallite size. mdpi.comorientjchem.orgmdpi.comresearchgate.netuobaghdad.edu.iqresearchgate.net Yttrium oxide is a thermally stable ceramic material with a high surface area, making it an excellent catalyst support. acs.orgresearchgate.netnih.gov

The properties of the resulting yttrium oxide, such as particle size and surface area, can be tailored by controlling the decomposition conditions (temperature, atmosphere, and heating rate). These yttrium oxide materials can then be impregnated with active metal nanoparticles (e.g., palladium, platinum, gold) to create highly active and stable heterogeneous catalysts for a variety of reactions, including oxidation, reduction, and cross-coupling reactions. acs.orgresearchgate.netnih.gov The use of a well-defined molecular precursor like Yttrium(III) neodecanoate allows for a more uniform deposition of the active phase and better control over the final catalyst architecture.

Integration in Functional Materials Beyond Thin Films and Ceramics

The applications of Yttrium(III) neodecanoate extend beyond its use as a precursor for thin films and bulk ceramics. Its ability to controllably deliver yttrium ions into various matrices makes it a valuable component in the fabrication of a range of functional materials.

Luminescent Materials and Phosphors Utilizing Yttrium

Yttrium-based materials are of paramount importance in the field of luminescent materials and phosphors. Yttrium oxide and other yttrium compounds serve as excellent host lattices for various rare-earth dopants (e.g., europium, terbium, erbium) that are responsible for the light emission. researchgate.netrsc.orgresearchgate.netnycu.edu.twwisc.eduresearchcommons.orgmdpi.comgoogle.comsemanticscholar.org The similarity in ionic radii between yttrium(III) and many trivalent lanthanide ions allows for efficient substitution without significant lattice distortion, leading to efficient energy transfer and high luminescence quantum yields.

Yttrium(III) neodecanoate can be utilized as a precursor in the synthesis of these phosphors through various methods, including sol-gel, combustion synthesis, and spray pyrolysis. mdpi.com The organic neodecanoate ligands are burned off during a calcination step, leaving behind a highly pure and homogeneous mixed-metal oxide. This approach allows for precise stoichiometric control of the dopant concentration, which is critical for optimizing the luminescent properties of the final phosphor. The morphology and particle size of the phosphor can also be influenced by the decomposition of the metal-organic precursor, which in turn affects the brightness and resolution of the material in applications such as displays and lighting. rsc.org

Table 3: Yttrium-Based Host Materials for Phosphors

| Host Material | Dopant Ion(s) | Emission Color |

| Yttrium Oxide (Y₂O₃) | Europium (Eu³⁺) | Red |

| Yttrium Oxide (Y₂O₃) | Terbium (Tb³⁺) | Green |

| Yttrium Aluminum Garnet (Y₃Al₅O₁₂) | Cerium (Ce³⁺) | Yellow |

| Yttrium Oxysulfide (Y₂O₂S) | Europium (Eu³⁺) | Red |

| Sodium Yttrium Fluoride (NaYF₄) | Ytterbium (Yb³⁺), Erbium (Er³⁺) | Green/Red (Upconversion) |

Superconducting Materials and Related Composites

Yttrium(III) neodecanoate serves as a critical organometallic precursor in the fabrication of high-temperature superconducting materials, most notably yttrium barium copper oxide (YBCO). renovables.blogrenovables.blog YBCO was the first material discovered to exhibit superconductivity above the boiling point of liquid nitrogen (77 K), a significant milestone that made the application of superconductors more economically viable. renovables.blogwikipedia.org The utility of Yttrium(III) neodecanoate lies in its solubility in organic solvents and its ability to decompose cleanly at elevated temperatures, which is essential for various deposition techniques used to create thin films of YBCO. americanelements.com

In processes like Metal-Organic Decomposition (MOD) or chemical solution deposition, Yttrium(III) neodecanoate is mixed with precursors for barium and copper in stoichiometric ratios. This solution is then applied to a substrate, and through a series of controlled heat treatments, the organic components are removed, and the desired crystalline YBCO phase is formed. The precise control over the precursor solution allows for the creation of high-quality, textured superconducting films, which are crucial for applications requiring high critical current densities, such as in magnets for magnetic resonance imaging (MRI), magnetic levitation, and power transmission cables. wikipedia.org

The general formula for this family of superconductors is YBa₂Cu₃O₇₋ₓ, and its superconducting properties are highly dependent on the oxygen content and crystalline structure. wikipedia.org Research has focused on optimizing the precursor chemistry and processing conditions to enhance the performance of YBCO films. The use of fluorine-free precursors like Yttrium(III) neodecanoate is advantageous as it avoids the formation of stable, insulating fluorides that can degrade the superconducting properties of the final material.

| Property | Value | Notes |

|---|---|---|

| Chemical Formula | YBa₂Cu₃O₇₋ₓ | Also known as Y123. wikipedia.org |

| Superconducting Transition Temperature (Tc) | ~93 K (-180 °C) | Above the boiling point of liquid nitrogen (77 K). wikipedia.org |

| Crystal Structure | Defect Perovskite (Orthorhombic) | Layered structure with planes of CuO₄ and ribbons of CuO₂. wikipedia.org |

| Appearance | Black Solid | Typically produced as a ceramic material. wikipedia.org |

| Density | 6.4 g/cm³ | wikipedia.org |

High-k Dielectric Materials from Yttrium Oxides

Yttrium(III) neodecanoate is a key precursor for the synthesis of yttrium oxide (Y₂O₃), a material of significant interest in microelectronics as a high-k dielectric. yonsei.ac.kr High-k dielectrics are essential for the continued miniaturization of integrated circuits, as they can replace traditional silicon dioxide (SiO₂) gate insulators in transistors, allowing for smaller components with lower power consumption and reduced current leakage. jit.ac.in Yttrium oxide is a promising candidate due to its wide band gap, high dielectric constant, and thermal stability. jit.ac.inwikipedia.org

Thin films of yttrium oxide can be deposited using Yttrium(III) neodecanoate through techniques such as chemical solution deposition, Metal-Organic Chemical Vapor Deposition (MOCVD), and Atomic Layer Deposition (ALD). In these methods, the Yttrium(III) neodecanoate precursor is delivered to a substrate surface where it undergoes thermal decomposition. researchgate.netbris.ac.uk This process results in the formation of a thin, uniform film of Y₂O₃. The properties of the resulting film, such as its density, purity, and surface smoothness, are highly dependent on the choice of precursor and the deposition conditions.

Research has demonstrated that Y₂O₃ films derived from organometallic precursors exhibit excellent electrical properties. These films can achieve a high dielectric constant (k-value) while maintaining a low leakage current density and a high electric breakdown field, which are critical requirements for gate oxides in complementary metal-oxide-semiconductor (CMOS) technology. rsc.org The ability to form a stable, high-quality interface between the yttrium oxide dielectric and the semiconductor substrate is crucial for device performance. yonsei.ac.kr Solution-processed Y₂O₃ has shown the ability to create coherent interfaces with oxide semiconductors, leading to low electron trap densities. yonsei.ac.kr

| Property | Reported Value | Deposition Method/Conditions |

|---|---|---|

| Dielectric Constant (k) | ~16 | Solution-processed. yonsei.ac.kr |

| Dielectric Constant (k) | 13.9 | ALD at 300 °C. rsc.org |

| Dielectric Constant (k) | 11.5 | ALD at 200-350 °C. rsc.org |

| Leakage Current Density | ~10⁻⁷ A/cm² at 2 MV/cm⁻¹ | ALD at 300 °C. rsc.org |

| Leakage Current Density | < 10⁻⁶ A/cm² at 2 MV/cm⁻¹ | Solution-processed. yonsei.ac.kr |

| Electric Breakdown Field | 4.2 - 6.1 MV/cm⁻¹ | ALD at 300 °C. rsc.org |

| Electric Breakdown Field | -6.5 MV/cm⁻¹ | ALD at 200-350 °C. rsc.org |

| Band Gap | ~5.5 - 6.0 eV | General property of Y₂O₃. yonsei.ac.kr |

Computational and Theoretical Investigations of Yttrium Iii Neodecanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground state electron density. hi.is This approach is computationally more tractable than traditional wave-function-based methods, making it suitable for relatively large molecules like Yttrium(III) Neodecanoate. scispace.comhi.is

In the context of Yttrium(III) Neodecanoate, DFT calculations are crucial for determining its most stable molecular geometry. The yttrium ion (Y³⁺) typically exhibits high coordination numbers, commonly 8 or 9. amolf.nlrsc.org The neodecanoate ligands, with their bulky tert-butyl group and flexible carboxylate head, can coordinate to the yttrium center in several ways. DFT calculations can predict the energetically most favorable coordination modes, which include monodentate, chelating bidentate, and bridging bidentate structures. Studies on similar yttrium carboxylate systems suggest that bridging and chelating modes are common. rsc.orgsemanticscholar.org

The electronic structure analysis reveals details about the nature of the Yttrium-Oxygen bond. Due to the large difference in electronegativity, this bond is expected to have a significant ionic character. DFT can quantify the charge distribution within the molecule, confirming the +3 oxidation state of yttrium and the localization of negative charge on the carboxylate groups.

Key parameters obtained from DFT calculations include optimized bond lengths, bond angles, and dihedral angles. For analogous yttrium-carboxylate complexes, typical Y-O bond lengths are in the range of 2.2 Å to 2.5 Å, depending on the coordination mode and the specific functional and basis set used in the calculation. semanticscholar.orgnih.gov

Table 1: Representative Geometric Parameters for Yttrium-Carboxylate Complexes from Computational and Experimental Studies

| Parameter | Coordination Mode | Typical Value (Å) | Source |

| Y-O Bond Length | Bidentate Chelating | 2.325 - 2.390 | semanticscholar.org |

| Y-O Bond Length | Bridging Bidentate | ~2.4 | amolf.nl |

| Y-O Bond Length | Dative (Water) | 2.363 (mean) | semanticscholar.org |

Molecular Dynamics (MD) Simulations of Yttrium(III) Neodecanoate Interactions in Solution

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. compchem.nl The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. compchem.nl MD simulations are particularly valuable for understanding how Yttrium(III) Neodecanoate behaves in a solution, such as in non-polar organic solvents used in industrial extraction processes. researchgate.netresearchgate.net

In a simulation, a "box" containing the solute (Yttrium(III) Neodecanoate) and solvent molecules is set up. By solving Newton's equations of motion for every atom, the simulation tracks the trajectory of each particle over time. compchem.nl This allows for the study of complex dynamic processes, including the formation of aggregates, ligand exchange dynamics, and the structure of the solvation shell around the complex.

For Yttrium(III) Neodecanoate in a non-polar solvent, MD simulations can reveal:

Aggregation Behavior: Metal carboxylates often form reversed micelles or larger aggregates in non-polar media. MD can model the self-assembly process, predicting the size and shape of these aggregates and the orientation of the neodecanoate ligands (with polar carboxylate heads forming a core around the yttrium ions and non-polar tails extending into the solvent).

Solvation Structure: The simulations can characterize the arrangement of solvent molecules around the yttrium complex. Ab initio MD simulations on aqueous yttrium species have shown that the yttrium ion strongly structures the surrounding solvent molecules into distinct coordination shells. copernicus.org A similar, albeit weaker, ordering would be expected in non-polar solvents.

Table 2: Key Insights from MD Simulations of Yttrium Complexes in Solution

| Studied Property | Description | Potential Finding for Y(III) Neodecanoate |

| Coordination Number | The number of atoms directly bonded to the central Y³⁺ ion. | Fluctuations around a mean coordination number (e.g., 7 or 8) as ligands or solvent molecules dynamically associate and dissociate. copernicus.org |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Sharp peaks indicating structured solvation shells around the Y³⁺ ion. |

| Interfacial Behavior | The arrangement and orientation of molecules at the interface between two phases (e.g., liquid-liquid). | Preferential orientation of the amphiphilic complex at interfaces, which is relevant for solvent extraction processes. gfz-potsdam.de |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, primarily using DFT, can elucidate the mechanisms of chemical reactions involving Yttrium(III) Neodecanoate. jocpr.com This involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them. jocpr.com The energy difference between the reactants and the transition state determines the activation energy, a key parameter for understanding reaction kinetics.

For Yttrium(III) Neodecanoate, relevant reaction pathways that could be modeled include:

Ligand Exchange: The substitution of a neodecanoate ligand with another ligand (e.g., a water molecule or an extractant). Computational modeling can determine whether the mechanism is associative (the new ligand binds before the old one leaves) or dissociative (the old ligand leaves first, creating an intermediate).

Hydrolysis: Reaction with water to form yttrium hydroxide (B78521) species. This is particularly relevant for understanding the stability of the compound in the presence of moisture.

By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed. This not only predicts the feasibility and rate of a reaction but also provides a detailed three-dimensional structure of the short-lived transition state, an entity that is extremely difficult to observe experimentally. acs.org

Table 3: Hypothetical Reaction Pathway Analysis for Ligand Exchange

| Reaction Step | Computational Output | Significance |

| 1. Reactant Complex | Optimized geometry and energy of Y(neodecanoate)₃. | Establishes the energetic baseline for the reaction. |

| 2. Transition State | Geometry of the highest-energy point on the reaction path and its energy. | Determines the activation energy (barrier) of the reaction. The structure reveals the mechanism. |

| 3. Intermediate (if any) | Optimized geometry and energy of any stable intermediate species. | Indicates a multi-step reaction mechanism. |

| 4. Product Complex | Optimized geometry and energy of the final product. | Determines the overall reaction energy (exothermic or endothermic). |

Prediction of Spectroscopic Signatures using Quantum Chemical Methods

Quantum chemical methods, especially DFT, are powerful tools for predicting the spectroscopic properties of molecules. jocpr.comnih.gov By calculating the response of the molecule's electronic structure to electromagnetic fields, one can simulate various types of spectra, including vibrational (Infrared and Raman) and NMR spectra. rsc.orgresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to particular molecular motions or chemical environments. olemiss.edu

For Yttrium(III) Neodecanoate, the most informative vibrational modes are those involving the carboxylate group, as their frequencies are highly sensitive to the coordination environment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of IR-active modes. The key diagnostic peaks are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group. The frequency difference between these two peaks (Δν = ν_as - ν_s) is a well-established indicator of the coordination mode.

A large Δν ( > 200 cm⁻¹) typically indicates a monodentate coordination.

A smaller Δν ( < 150 cm⁻¹) suggests a bidentate (chelating or bridging) coordination.

An intermediate Δν value can point to an ionic interaction. amolf.nl

Studies on yttrium-carboxylate interfaces have identified distinct vibrational signatures for different binding configurations. amolf.nl For example, ionic pairs show a Δν of ~130 cm⁻¹, while bridging bidentate complexes exhibit a Δν of ~100 cm⁻¹. amolf.nl Quantum chemical calculations can simulate these frequencies for Yttrium(III) Neodecanoate, aiding in the analysis of experimental IR spectra.

Table 4: Predicted IR Vibrational Frequencies for Yttrium(III) Neodecanoate Carboxylate Group Based on Analogous Systems

| Coordination Mode | Asymmetric Stretch (ν_as) | Symmetric Stretch (ν_s) | Frequency Separation (Δν) | Source of Analogy |

| Ionic (Ion Pair) | ~1546 cm⁻¹ | ~1416 cm⁻¹ | ~130 cm⁻¹ | amolf.nl |

| Bridging Bidentate | ~1558 cm⁻¹ | ~1458 cm⁻¹ | ~100 cm⁻¹ | amolf.nl |

| Monodentate (Predicted) | High (e.g., ~1580-1650 cm⁻¹) | Low (e.g., ~1400-1420 cm⁻¹) | > 200 cm⁻¹ | General Chemistry Principles |

Emerging Research Directions and Future Perspectives for Yttrium Iii Neodecanoate

Development of Sustainable Synthetic Strategies for Enhanced Purity and Scalability

The traditional synthesis of metal carboxylates often involves solvents and generates by-products, prompting a shift towards more sustainable methodologies. For yttrium-based compounds, research is increasingly focused on green and scalable synthetic strategies that enhance purity while minimizing environmental impact.

One promising approach is mechanochemical synthesis , a solid-state reaction method that avoids the use of solvents and does not generate liquid by-products. rsc.org This technique, which uses mechanical force to induce chemical reactions, has been successfully applied to create yttrium-based metal-organic frameworks (MOFs) from yttrium hydride and trimesic acid. rsc.org Adapting mechanochemistry for the synthesis of Yttrium(III) neodecanoate from yttrium oxide or hydride and neodecanoic acid could offer a scalable, solvent-free route to a high-purity product.

Another avenue involves "one-pot" procedures that simplify the synthesis process, making it more efficient. Researchers have synthesized complex yttrium-containing polyoxometalates using simple one-pot reactions, demonstrating the feasibility of streamlined synthesis for intricate yttrium structures. mdpi.comdntb.gov.ua Furthermore, green synthesis routes using natural extracts, which have been explored for producing yttrium oxide (Y₂O₃) nanoparticles, highlight a trend towards using biocompatible and environmentally benign reagents. nih.govmdpi.com

The development of scalable synthesis is crucial for industrial applications. Research into methods for producing platinum-yttrium (PtₓY) alloy nanoparticles has focused on solid-state synthesis in tubular furnaces, which represents a step towards scalable production of yttrium-containing nanomaterials. rsc.org These strategies collectively aim to make the production of high-purity Yttrium(III) neodecanoate more efficient, cost-effective, and environmentally responsible.

| Synthesis Strategy | Key Advantages | Potential for Yttrium(III) Neodecanoate |

| Mechanochemistry | Solvent-free, no liquid by-products, potential for scalability. rsc.org | Direct reaction of yttrium oxide/hydride with neodecanoic acid. |

| One-Pot Synthesis | Simplified procedure, reduced waste, efficient. mdpi.comdntb.gov.ua | Streamlined production with high yield and purity. |

| Green Synthesis | Use of non-toxic, natural reagents, environmentally friendly. nih.govmdpi.com | Employing green solvents or catalysts in the synthesis process. |

| Solid-State Methods | High-temperature synthesis suitable for creating alloys and composites. rsc.org | Scalable production for industrial use as a precursor. |

Exploration of Novel Catalytic Applications and Catalyst Systems

Yttrium's unique electronic properties make it a valuable component in various catalytic systems. Yttrium(III) neodecanoate serves as a key precursor for fabricating these advanced catalysts.

A significant area of research is in fuel cell technology . Platinum is a widely used catalyst for the oxygen reduction reaction (ORR) in proton exchange membrane fuel cells (PEMFCs), but its high cost and slow kinetics are major drawbacks. researchgate.net Alloying platinum with yttrium to form catalysts like Pt₃Y has been shown to be more than twice as active for the ORR compared to pure platinum, offering a path to more efficient and cost-effective fuel cells. researchgate.net

In environmental catalysis , yttrium-based materials are being explored for pollution control and chemical synthesis. For instance, yttrium molybdate (YMoO₄) nanosheets have been developed as a bifunctional "Janus" catalyst, capable of both the electrochemical detection and photocatalytic degradation of pharmaceutical pollutants in water. researchgate.net Yttrium-stabilized zirconia (YSZ) has also been shown to exhibit remarkably enhanced oxygen activation, a critical step in many oxidation reactions, when used in a dual catalyst bed system. nih.gov This could improve processes like the partial oxidation of methane. nih.gov

Furthermore, yttrium compounds are proving effective in ammonia synthesis . The electride Y₅Si₃, when loaded with ruthenium, acts as a highly active and stable catalyst for ammonia synthesis under mild conditions, demonstrating a strong ability to donate electrons to facilitate the dissociation of nitrogen. researchgate.net Yttrium(III) neodecanoate can be a crucial starting material for synthesizing these diverse yttrium-containing catalysts through controlled decomposition and deposition processes.

| Catalytic System | Application | Role of Yttrium |

| Platinum-Yttrium (Pt₃Y) Alloy | Oxygen Reduction Reaction (ORR) in Fuel Cells | Enhances catalytic activity and efficiency over pure platinum. researchgate.net |

| Yttrium Molybdate (YMoO₄) | Detection and Degradation of Water Pollutants | Acts as a bifunctional electro- and photocatalyst. researchgate.net |

| Yttrium-Stabilized Zirconia (YSZ) | Heterogeneous Catalysis (e.g., Methane Oxidation) | Facilitates the activation of molecular oxygen on its surface. nih.gov |

| Ruthenium on Yttrium Silicide (Ru-Y₅Si₃) | Ammonia Synthesis | Promotes nitrogen dissociation through strong electron donation. researchgate.net |

Integration into Advanced Nanotechnologies and Hybrid Materials Architectures

Yttrium(III) neodecanoate is an ideal precursor for the synthesis of yttrium-based nanomaterials due to its solubility in organic solvents and its ability to decompose cleanly into yttrium oxide. This makes it central to the development of advanced nanotechnologies and hybrid materials.

Yttrium oxide (Y₂O₃) nanoparticles are of particular interest due to their high dielectric constant, thermal stability, and unique optical properties. nih.govmdpi.com These nanoparticles are widely used as a host material for rare-earth dopants in applications such as phosphors, lasers, and biological imaging. mdpi.com The synthesis of Y₂O₃ can be achieved through various methods, including sol-gel, co-precipitation, and hydrothermal techniques, to control particle size and morphology. mdpi.com

Beyond nanoparticles, research into one-dimensional nanostructures like yttrium oxide nanowires is opening new possibilities. These nanowires exhibit intriguing high-temperature stability, making them promising for refractory applications such as high-temperature insulation and gas filtration. researchgate.net

The concept of hybrid materials , which involves assembling organic and inorganic functional components, provides a framework for creating materials with entirely new or greatly improved properties. nih.gov Yttrium-based nanoparticles can be integrated into polymer matrices or combined with other inorganic materials to form nanocomposites. For example, Fe₃O₄–Au hybrid nanoparticles have been used for theranostics, combining magnetic resonance imaging (MRI) with localized heating therapy. nih.gov Similarly, yttrium-based nanoparticles could be functionalized and incorporated into hybrid architectures for applications in electronics, smart coatings, and biomedicine. nih.gov

Synergistic Effects in Multi-Component Yttrium(III) Systems

Synergism, where the combined effect of multiple components is greater than the sum of their individual effects, is a key principle in designing advanced materials. Yttrium is frequently incorporated into multi-component systems to achieve enhanced performance through such synergistic interactions.

In catalysis, this is evident in the Pt₃Y alloy, where the interaction between platinum and yttrium atoms leads to superior catalytic activity for the ORR compared to either metal alone. researchgate.net Similarly, in bimetallic catalysts supported on zeolites, a synergistic effect between two different metals can lead to higher activity. mdpi.com The study of a Pb-Ir-O system demonstrated that interactions between the different metal ions resulted in a synergistic lowering of the energy required for the nucleation and growth of the mixed metal oxide film, enhancing its catalytic activity. nih.gov

This principle also applies to separation science. In solvent extraction, mixtures of different extractants can exhibit significant synergistic effects, leading to higher distribution ratios and better separation factors for rare earth elements. mdpi.com

Yttrium(III) neodecanoate is well-suited for creating these multi-component systems. By mixing it with neodecanoates of other metals (e.g., platinum, copper, iron) in specific ratios, a homogeneous precursor solution can be prepared. Subsequent co-decomposition can yield highly uniform mixed-metal oxide nanoparticles or alloy films, providing precise control over the stoichiometry and maximizing synergistic interactions at the atomic level.

Role in Advanced Separation Processes for Rare Earth Elements

The separation of individual rare earth elements (REEs) from one another is a significant industrial challenge due to their chemical similarity. osti.gov Yttrium is often found with and resembles the heavy rare earths, making its separation complex. mdpi.com Advanced separation processes, primarily based on solvent extraction, are critical for producing the high-purity yttrium needed for technological applications.

Solvent extraction uses an organic liquid containing an extractant to selectively pull a desired metal ion from an aqueous solution. osti.gov Research in this area focuses on developing more efficient and selective extractants and processes. For example, studies have optimized the separation of yttrium from other REEs using mixtures of extractants like Cyanex 272 and PC88A. ekb.egresearchgate.net

Q & A

Q. What statistical approaches are recommended for reconciling divergent catalytic performance data?

- Methodology : Apply bootstrap resampling to assess data variability. Use principal component analysis (PCA) to identify hidden variables (e.g., trace moisture). Collaborate with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.